5-Bromo-6-methylpyrimidine-4-thiol

C–S cross-coupling nucleoside synthesis 5-mercaptopyrimidine precursors

5-Bromo-6-methylpyrimidine-4-thiol (CAS 1209997-06-7) is a heterocyclic building block with the molecular formula C5H5BrN2S and a molecular weight of 205.08 g/mol. The compound belongs to the pyrimidine-thiol class and is characterized by the presence of three distinct functional groups on the pyrimidine ring: a bromine atom at position 5, a methyl group at position 6, and a thiol group at position This unique combination of substituents enables the compound to serve as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and nucleoside analogues.

Molecular Formula C5H5BrN2S
Molecular Weight 205.08 g/mol
CAS No. 1209997-06-7
Cat. No. B11896047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methylpyrimidine-4-thiol
CAS1209997-06-7
Molecular FormulaC5H5BrN2S
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCC1=C(C(=S)N=CN1)Br
InChIInChI=1S/C5H5BrN2S/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
InChIKeyQAGKWWQLIORJFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-methylpyrimidine-4-thiol (CAS 1209997-06-7): A Bifunctional Pyrimidine Scaffold for Drug Discovery and Chemical Biology


5-Bromo-6-methylpyrimidine-4-thiol (CAS 1209997-06-7) is a heterocyclic building block with the molecular formula C5H5BrN2S and a molecular weight of 205.08 g/mol . The compound belongs to the pyrimidine-thiol class and is characterized by the presence of three distinct functional groups on the pyrimidine ring: a bromine atom at position 5, a methyl group at position 6, and a thiol group at position 4. This unique combination of substituents enables the compound to serve as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and nucleoside analogues [1]. The compound exists in a thiol-thione tautomeric equilibrium, as evidenced by its alternative IUPAC name (5-bromo-6-methyl-1H-pyrimidine-4-thione) , which may influence its reactivity and binding properties in biological systems.

Why 5-Bromo-6-methylpyrimidine-4-thiol Cannot Be Replaced by Generic Pyrimidine Analogs


The substitution pattern of 5-bromo-6-methylpyrimidine-4-thiol is critical for its intended applications. The specific positioning of the bromine atom at C-5 is essential for palladium-catalyzed cross-coupling reactions, such as C–S bond formation with alkyl thiols, as demonstrated in the synthesis of 5-S-functionalized pyrimidine nucleosides [1]. Replacing this compound with a non-brominated analog, such as 6-methylpyrimidine-4-thiol (CAS 51793-97-6), eliminates the ability to perform these transformations. Furthermore, SAR studies on related bromo-pyrimidine series indicate that the position of halogen substitution profoundly impacts biological activity; moving the bromine atom from the heterocycle to a pendant benzene ring results in a significant decrease in antimycobacterial potency [2]. The thiol group at C-4 further differentiates this compound from 4-amino or 4-hydroxy analogs—such as 4-amino-5-bromo-6-methylpyrimidine (CAS 7752-48-9)—by enabling distinct covalent interactions with cysteine residues in target proteins .

Quantitative Differentiation Evidence for 5-Bromo-6-methylpyrimidine-4-thiol Against Structural Analogs


Palladium-Catalyzed C–S Coupling Efficiency: 5-Bromo vs. 5-Unsubstituted Pyrimidine Nucleosides

In a general methodology for introducing sulfur functionality at the C-5 position of pyrimidine nucleosides, the key step relies on a palladium-catalyzed C–S coupling between a 5-bromo nucleoside derivative and an alkyl thiol. The presence of the C-5 bromine is a prerequisite for this transformation; the corresponding 5-unsubstituted nucleoside does not participate in this coupling reaction [1]. This orthogonal reactivity enables the synthesis of 5-mercaptopyrimidine nucleosides that are inaccessible using non-brominated precursors.

C–S cross-coupling nucleoside synthesis 5-mercaptopyrimidine precursors

Anticancer Activity: Bromo-Pyrimidine Analogues vs. Standard Dasatinib in K562 Leukemia Cells

A focused library of bromo-pyrimidine analogues, structurally related to 5-bromo-6-methylpyrimidine-4-thiol, was evaluated for in vitro cytotoxic activity against a panel of cancer cell lines. Most compounds showed potent activity on K562 (chronic myeloid leukemia) cells, and were subsequently assessed for Bcr/Abl tyrosine kinase inhibitory activity using an ADP-Glo assay with dasatinib as the reference standard [1]. While specific IC₅₀ values for 5-bromo-6-methylpyrimidine-4-thiol itself were not individually reported in this study, the class-level data demonstrate that the bromo-pyrimidine scaffold provides a validated starting point for kinase inhibitor development.

tyrosine kinase inhibition anticancer K562 leukemia

Halogen Position Effect on Antimycobacterial Activity: Bromine on Heterocycle vs. Bromine on Pendant Ring

A systematic SAR study on 2-amino-4-arylamino-6-methylpyrimidines evaluated the effect of bromine atom localization on antimycobacterial activity. When the bromine atom was moved from the pyrimidine heterocycle core (as in 5-bromo-6-methyl-4-substituted-pyrimidines) to a pendant benzene ring (yielding 4-(3-bromophenyl)amino-6-methylpyrimidines), a significant decrease in antimycobacterial activity was observed [1]. This finding supports the retention of bromine on the heterocyclic core—as found in 5-bromo-6-methylpyrimidine-4-thiol—for optimal biological activity in antimycobacterial screening programs.

antimycobacterial halogen SAR pyrimidine isosteres

Scalable Synthetic Accessibility: High-Yield Production of 4-Substituted 5-Bromo-6-methylpyrimidines

A practical, scalable synthetic route toward 4-substituted 5-bromo-6-methylpyrimidine monomers was reported by Pfizer researchers, achieving yields as high as 95% on a five-gram scale . These monomers are explicitly designed to participate in established cross-coupling chemistry (Heck, Stille, Suzuki), enabling rapid access to novel chemical space. The demonstrated scalability contrasts with non-brominated pyrimidine analogs, which lack the halogen handle required for these diversification reactions.

scalable synthesis library monomer cross-coupling

Thiol-Thione Tautomerism: A Distinct Structural Feature Detectable by Spectroscopic Methods

5-Bromo-6-methylpyrimidine-4-thiol exists in a thiol-thione tautomeric equilibrium, as indicated by its dual nomenclature and the SMILES notation showing both forms (SC1=NC=NC(C)=C1Br for the thiol form, and CC1=C(C(=S)N=CN1)Br for the thione form) . This tautomerism is a differentiating feature compared to fixed-thione or fixed-thiol analogs, and can be experimentally monitored by ¹H NMR (chemical shift of the exchangeable proton) and IR spectroscopy (S–H stretch vs. C=S stretch). The equilibrium position may influence hydrogen-bonding patterns with biological targets.

tautomerism thiol-thione equilibrium spectroscopic characterization

High-Impact Application Scenarios for 5-Bromo-6-methylpyrimidine-4-thiol in Research and Early Discovery


Synthesis of 5-Mercaptopyrimidine Nucleoside Libraries via Palladium-Catalyzed C–S Coupling

This compound, or its nucleoside derivative, serves as the essential electrophilic partner in Pd-catalyzed C–S bond-forming reactions with alkyl thiols. The resulting 5-S-functionalized pyrimidine nucleosides are stable precursors to 5-mercaptopyrimidine nucleosides, which are valuable probes for studying nucleic acid modifications. The presence of the C-5 bromine is mechanistically required; non-brominated analogs cannot participate in this transformation [1].

Kinase Inhibitor Lead Generation Using the 5-Bromo-6-methylpyrimidine Scaffold

The bromo-pyrimidine core has demonstrated potent anticancer activity in multiple cell lines including K562 (CML) and HCT116 (colon cancer), with Bcr/Abl kinase inhibition confirmed via ADP-Glo assay [2]. The C-4 thiol group provides an additional vector for covalent targeting of cysteine residues in kinase active sites, while the C-5 bromine enables further SAR exploration through cross-coupling diversification .

Antimycobacterial Screening Programs Requiring Heterocyclic Bromine Positioning

SAR evidence indicates that retention of bromine on the pyrimidine heterocycle—rather than on pendant aromatic rings—is critical for maintaining antimycobacterial potency [3]. For drug discovery programs targeting Mycobacterium tuberculosis, the specific 5-bromo-6-methylpyrimidine substitution pattern should be prioritized over isosteric analogs with alternative halogen placement.

High-Throughput Library Synthesis via Diversifiable Monomer Strategy

The scalable synthetic route (up to 95% yield at multi-gram scale) and the ability of 5-bromo-6-methylpyrimidines to participate in Heck, Stille, and Suzuki cross-coupling reactions make this scaffold an ideal monomer for parallel library synthesis . Procurement from suppliers offering purity ≥98% (as verified by MolCore ) ensures consistent library quality.

Quote Request

Request a Quote for 5-Bromo-6-methylpyrimidine-4-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.